4-(4-benzylpiperidin-1-yl)-6-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-N-(4-methylphenyl)-1,3,5-triazin-2-amine
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Overview
Description
2-Furaldehyde 2-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines the structural elements of furaldehyde, piperidine, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-furaldehyde 2-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves a multi-step process. The initial step often includes the preparation of 2-furaldehyde, which can be synthesized from furfural through oxidation reactions .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Types of Reactions:
Oxidation: The furaldehyde moiety can undergo oxidation to form carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The piperidine and toluidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: May be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-furaldehyde 2-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
2-Furaldehyde (Furfural): A simpler compound with similar furan structure.
Piperidine Derivatives: Compounds with piperidine rings that have various pharmacological applications.
Triazine Derivatives: Compounds with triazine rings used in herbicides and other industrial applications.
Uniqueness: 2-Furaldehyde 2-[4-(4-benzylpiperidino)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is unique due to its combination of furan, piperidine, and triazine structures, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C27H29N7O |
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Molecular Weight |
467.6 g/mol |
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-2-N-[(E)-furan-2-ylmethylideneamino]-4-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C27H29N7O/c1-20-9-11-23(12-10-20)29-25-30-26(33-28-19-24-8-5-17-35-24)32-27(31-25)34-15-13-22(14-16-34)18-21-6-3-2-4-7-21/h2-12,17,19,22H,13-16,18H2,1H3,(H2,29,30,31,32,33)/b28-19+ |
InChI Key |
LBPWQLVCIVVJEQ-TURZUDJPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)N/N=C/C5=CC=CO5 |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCC(CC3)CC4=CC=CC=C4)NN=CC5=CC=CO5 |
Origin of Product |
United States |
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